molecular formula C15H24N4 B14655642 5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 43024-49-3

5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B14655642
CAS No.: 43024-49-3
M. Wt: 260.38 g/mol
InChI Key: PXNUBCNMZAKYHB-UHFFFAOYSA-N
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Description

5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common synthetic route involves the cyclization of a pyrazole derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality .

Chemical Reactions Analysis

5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced with other groups. .

Scientific Research Applications

5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct photophysical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

43024-49-3

Molecular Formula

C15H24N4

Molecular Weight

260.38 g/mol

IUPAC Name

5-methyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H24N4/c1-3-4-5-6-7-8-10-16-15-12-13(2)18-14-9-11-17-19(14)15/h9,11-12,16H,3-8,10H2,1-2H3

InChI Key

PXNUBCNMZAKYHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC(=NC2=CC=NN21)C

Origin of Product

United States

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